(3R,4S)-methyl 4-phenylpiperidine-3-carboxylate (3R,4S)-methyl 4-phenylpiperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16806810
InChI: InChI=1S/C13H17NO2/c1-16-13(15)12-9-14-8-7-11(12)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3
SMILES:
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol

(3R,4S)-methyl 4-phenylpiperidine-3-carboxylate

CAS No.:

Cat. No.: VC16806810

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

(3R,4S)-methyl 4-phenylpiperidine-3-carboxylate -

Specification

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
IUPAC Name methyl 4-phenylpiperidine-3-carboxylate
Standard InChI InChI=1S/C13H17NO2/c1-16-13(15)12-9-14-8-7-11(12)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3
Standard InChI Key VYUIWLMJPDHWQQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CNCCC1C2=CC=CC=C2

Introduction

Synthesis and Preparation

The synthesis of piperidine derivatives often involves complex steps, including the formation of the piperidine ring and the introduction of substituents. For (3R,4S)-methyl 4-phenylpiperidine-3-carboxylate, synthesis might involve reactions similar to those used for other piperidine compounds, such as the use of Grignard reagents or chiral catalysts to achieve the desired stereochemistry.

Potential Applications

Piperidine derivatives are known for their diverse applications in medicine, including as antidepressants, antihistamines, and analgesics. While specific applications for (3R,4S)-methyl 4-phenylpiperidine-3-carboxylate are not well-documented, its structure suggests potential use in pharmaceutical research, particularly in areas where stereochemistry plays a critical role in biological activity.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightStereochemistry
(3R,4S)-Methyl 4-phenylpiperidine-3-carboxylateC15H19NO2Approximately 245.32 g/mol(3R,4S)
(3S,4R)-3-Methyl-4-phenylpiperidine-4-carboxylic acidC13H17NO2219.28 g/mol(3S,4R)
Methyl (3R,4S)-4-benzoyloxy-1-methylpiperidine-3-carboxylateC15H19NO4277.31 g/mol(3R,4S)

Research Findings and Challenges

Research on piperidine derivatives highlights the importance of stereochemistry in determining biological activity. For (3R,4S)-methyl 4-phenylpiperidine-3-carboxylate, further studies are needed to explore its pharmacological properties and potential applications. Challenges include synthesizing the compound with high purity and yield while maintaining the desired stereochemistry.

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